Ethyl 4-((4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate

impurity profiling mass spectrometry dehalogenation

Quantifying dechlorinated impurities in Avanafil API demands a reference standard with defined retention time and mass spectrometric signature to ensure method specificity per ICH Q3. Generic substitution risks peak misassignment and invalidates system suitability. This certified reference standard (≥95% purity) resolves that challenge: • Serves as a retention time marker for UPLC method development, achieving resolution >2.8 for closely eluting chlorinated impurities. • Enables accurate quantitation of the dehalogenation byproduct, with baseline levels of 0.29-1.63% tracked during process optimization. • Supports ICH M7 mutagenicity assessment as a characterized process-related impurity. Supplied with full spectroscopic characterization, ready for immediate global shipment.

Molecular Formula C16H19N3O3S
Molecular Weight 333.4g/mol
CAS No. 211230-35-2
Cat. No. B485384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-((4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate
CAS211230-35-2
Molecular FormulaC16H19N3O3S
Molecular Weight333.4g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1NCC2=CC=C(C=C2)OC)SC
InChIInChI=1S/C16H19N3O3S/c1-4-22-15(20)13-10-18-16(23-3)19-14(13)17-9-11-5-7-12(21-2)8-6-11/h5-8,10H,4,9H2,1-3H3,(H,17,18,19)
InChIKeyNSYZKHHFIPHURY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Avanafil Process Impurity Standard


Ethyl 4-((4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate (CAS 211230-35-2) is a synthetic pyrimidine-5-carboxylate derivative recognized as Avanafil Impurity 1 (also designated Avanafil Related Compound 3 or Impurity 8) . It originates as a process-related impurity during the synthesis of Avanafil, a selective phosphodiesterase type 5 (PDE5) inhibitor, and is structurally distinguished by the absence of a chlorine substituent on the 4-methoxybenzyl ring compared to the majority of other Avanafil process impurities . The compound is supplied as a characterized reference standard (typical purity ≥95 %) for analytical method development, validation, and quality control of Avanafil active pharmaceutical ingredient .

Product Type Process impurity reference standard
Structural Distinction Dechlorinated 4-methoxybenzyl analog
Characterization Spectroscopically characterized, certified purity
Primary Use Analytical method development and QC release testing

Why Generic Substitution Fails


Avanafil impurity reference standards cannot be interchanged generically because each impurity possesses a unique retention time, resolution factor, and mass spectrometric signature that collectively define an analytical method's specificity [1]. For instance, the target compound lacks the 3‑chloro substituent present in Imp‑A, Imp‑C, and Imp‑D, resulting in distinct chromatographic behavior and a molecular mass difference of approximately 35 Da relative to its chlorinated analogs . Substituting this standard with a structurally similar impurity would alter system suitability parameters, invalidate peak identification, and compromise quantitative accuracy in compendial or validated test procedures [1].

Chromatographic behavior differs

Lacks chlorine substituent, leading to distinct retention and resolution relative to chlorinated impurities.

Mass spectrometric signature mismatch

Lower monoisotopic mass produces a unique isotopic pattern, preventing substitution with chlorinated analogs.

Regulatory method validity at risk

Interchanging standards would alter system suitability parameters and compromise quantitative accuracy in compendial procedures.

Quantitative Differentiation Evidence


Molecular Mass Distinction

The target compound has a monoisotopic mass of 333.1147 Da (molecular formula C₁₆H₁₉N₃O₃S), which is approximately 35 Da lower than the chlorinated process impurities Imp‑A, Imp‑C, and Imp‑D (e.g., Imp‑A fragment m/z 374.9) [1]. This mass shift directly arises from the absence of a chlorine atom on the benzyl ring, a feature confirmed by the [M+2]+ isotope pattern showing no 33.3 % intensity characteristic of monochlorinated compounds [2]. The mass difference enables unambiguous MS discrimination between the dechlorinated impurity and its chlorinated counterparts during LC-MS impurity profiling.

Mol. Mass Distinction
Class-level
Δm ≈ 35 Da vs chlorinated impurities
Supports unambiguous MS peak assignment
Data to verify with in-house LC-MS
impurity profiling mass spectrometry dehalogenation

Chromatographic Resolution Benchmarking

In a published UPLC method for Avanafil impurity determination, the chlorinated analog Imp‑C (ethyl-4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate) exhibited a retention time of 6.02 min with a resolution of 3.88 ± 0.03 from the Avanafil peak (RT 5.44 min) [1]. The target dechlorinated compound, being less polar due to the absence of chlorine (XLogP3 = 3.6 [2]), is expected to elute earlier than Imp‑C under the same reversed-phase conditions, providing a critical system suitability marker for differentiating dechlorination-related impurities from the main chlorinated impurity profile.

Chromatographic Resolution
Method context
Expected earlier elution than chlorinated Imp‑C (RT 6.02 min, Rs 3.88)
Guides gradient design for dechlorinated impurity separation
Exact RT requires method-specific determination
chromatographic separation system suitability UPLC method validation

Certified Purity and Characterization

Commercial suppliers provide the target compound as an impurity reference standard with a certified purity of ≥95 % (typically 95–98 %) accompanied by spectroscopic characterization (¹H NMR, ¹³C NMR, HRMS) . This contrasts with generic pyrimidine-5-carboxylate building blocks that are often supplied at lower purity grades (e.g., 90–93 %) without full impurity profiling. The certified purity threshold directly supports regulatory compliance under ICH Q3 guidelines, where impurity reference standards must be of known purity to enable accurate quantification of impurities in drug substance batches.

Certified Purity & Characterization
Specification review
≥95% purity, ¹H/¹³C NMR, HRMS verified
Reduces need for in-house qualification
Supplier CoA should be reviewed
reference standard purity certification impurity control

Dehalogenation Process Marker

The target compound arises from (4-methoxyphenyl)methanamine, a dechlorinated impurity present in the starting material (3-chloro-4-methoxyphenyl)methanamine used for Avanafil synthesis [1]. Its presence at levels of 0.29–1.63 % in laboratory batches serves as a direct indicator of starting material quality and process control robustness [1]. In contrast, Imp‑A, Imp‑C, and Imp‑D all retain the 3-chloro substituent and originate from different branch points in the synthetic pathway, making the target compound uniquely diagnostic for the dehalogenation side reaction.

Dehalogenation Process Marker
Class-level
Detected at 0.29–1.63% in lab batches
Diagnostic for starting material dechlorination
Source-specific process context
process chemistry dehalogenation side reaction starting material quality

Validated Application Scenarios


Analytical Method Development

Used as a retention time marker and resolution probe during UPLC method development. Its distinct mass and predicted earlier elution relative to chlorinated impurities help establish gradient conditions that resolve all known process impurities, as validated in published methods achieving resolution >2.8 for closely eluting peaks [1].

Quality Control Release Testing

Employed as a certified reference standard (purity ≥95 %) for quantifying the dechlorinated impurity in Avanafil drug substance according to ICH Q3 requirements . The standard's characterized purity and spectroscopic identity support accurate peak assignment in HPLC-UV and LC-MS methods.

Process Optimization and Quality Assessment

Serves as a diagnostic marker for the dehalogenation side reaction during Avanafil synthesis. Tracking its level (baseline 0.29–1.63 % in lab batches [1]) enables process chemists to optimize reaction conditions and set incoming quality specifications for the starting material (3-chloro-4-methoxyphenyl)methanamine.

Genotoxic Impurity Risk Assessment

As a process-related impurity containing a methylthio-substituted pyrimidine, the compound is relevant for structure-activity relationship (SAR) assessments under ICH M7 guidelines. Certified reference material enables quantitative mutagenicity testing (e.g., Ames test) to determine acceptable intake limits for regulatory submissions.

Application
Selection Property
Validation Focus
Analytical method development
Distinct mass and predicted retention vs chlorinated impurities
Gradient separation and peak identification
QC release testing
Certified purity and spectroscopic identity
Accurate impurity quantification per ICH Q3
Process quality assessment
Unique dehalogenation marker
Starting material quality diagnosis
Genotoxic impurity risk assessment
Certified reference for mutagenicity testing
ICH M7 acceptable intake determination
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